1-(4-fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Overview
Description
4-fluoro ABUTINACA is a synthetic cannabinoid that is structurally similar to known synthetic cannabinoids. It is primarily used as an analytical reference standard in research and forensic applications . The compound is known for its psychoactive effects, which are similar to those of delta-9-tetrahydrocannabinol (THC), the active component in cannabis .
Preparation Methods
The synthesis of 4-fluoro ABUTINACA involves several steps, including the formation of the indazole core and the attachment of the fluorobutyl side chain. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process . Industrial production methods are similar but are scaled up to produce larger quantities of the compound.
Chemical Reactions Analysis
4-fluoro ABUTINACA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, such as the N-(4-hydroxybutyl) metabolite.
Reduction: Reduction reactions can modify the functional groups attached to the indazole core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically metabolites that retain the core structure of 4-fluoro ABUTINACA but with modified functional groups .
Scientific Research Applications
4-fluoro ABUTINACA is widely used in scientific research, particularly in the fields of chemistry, biology, and forensic science. In chemistry, it serves as a reference standard for the identification and quantification of synthetic cannabinoids in various samples . In biology, it is used to study the effects of synthetic cannabinoids on biological systems, including their interactions with cannabinoid receptors . In forensic science, 4-fluoro ABUTINACA is used to identify and analyze seized materials suspected of containing synthetic cannabinoids .
Mechanism of Action
The mechanism of action of 4-fluoro ABUTINACA involves its interaction with cannabinoid receptors in the brain and other parts of the body. The compound binds to these receptors, mimicking the effects of natural cannabinoids like THC . This binding leads to the activation of various signaling pathways, resulting in the psychoactive effects associated with synthetic cannabinoids .
Comparison with Similar Compounds
4-fluoro ABUTINACA is similar to other synthetic cannabinoids such as APINACA (AKB48) and 5F-APINACA (5F-AKB48) . it is unique in its specific structural modifications, such as the presence of the fluorobutyl group, which can influence its binding affinity and potency . Other similar compounds include:
- APINACA (AKB48)
- 5F-APINACA (5F-AKB48)
- 4F-ABINACA
These compounds share a similar core structure but differ in their side chains and functional groups, leading to variations in their pharmacological effects and legal status .
Properties
IUPAC Name |
N-(1-adamantyl)-1-(4-fluorobutyl)indazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O/c23-7-3-4-8-26-19-6-2-1-5-18(19)20(25-26)21(27)24-22-12-15-9-16(13-22)11-17(10-15)14-22/h1-2,5-6,15-17H,3-4,7-14H2,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDPDVXPZYOIRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701343284 | |
Record name | 1-(4-Fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701343284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445580-39-1 | |
Record name | AKB-48-F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445580391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Fluorobutyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701343284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4F-ABINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWE2A57W2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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